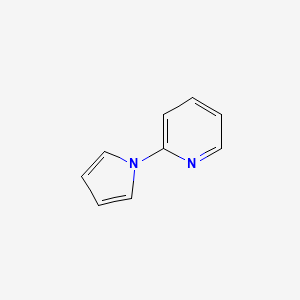

2-(1H-Pyrrol-1-yl)pyridine

描述

Historical Context of Pyrrole-Pyridine Heterocycles in Chemical Research

The journey to understanding 2-(1H-Pyrrol-1-yl)pyridine is rooted in the independent discovery and exploration of its constituent heterocycles: pyrrole (B145914) and pyridine (B92270). Pyrrole was first identified in 1834 by F. F. Runge as a component of coal tar. The name "pyrrole" is derived from the Greek word "pyrrhos," meaning "fiery," which alludes to the red color it produces when wood is treated with hydrochloric acid. Pyridine, another fundamental six-membered nitrogen-containing heterocycle, was also discovered in coal tar and has been a subject of intense study since the 19th century. acs.org

The development of synthetic methodologies to connect distinct heterocyclic systems, particularly through the formation of nitrogen-nitrogen or carbon-nitrogen bonds, marked a significant leap forward in heterocyclic chemistry. Early methods often involved condensation reactions between derivatives of the parent heterocycles. The advent of modern cross-coupling reactions, such as those catalyzed by transition metals, has provided more efficient and versatile routes to biheterocyclic compounds like this compound. researchgate.net The first comprehensive characterization and documentation of this compound in chemical databases occurred in 2005.

Significance of this compound within Heterocyclic Chemistry

The significance of this compound lies in its unique electronic and structural characteristics, which make it a valuable tool and building block in several areas of chemistry. It is classified as a mixed heteroaryl compound, bridging both five- and six-membered nitrogen-containing ring systems.

This distinct combination of properties allows this compound to function in multiple capacities:

As a bidentate ligand: The nitrogen atoms of both the pyridine and pyrrole rings can coordinate to metal centers, forming stable chelate complexes. This has made it a subject of interest in coordination chemistry and catalysis. ontosight.airesearchgate.net

As a synthetic scaffold: The molecule serves as a versatile starting material for the synthesis of more complex, polycyclic heterocyclic systems and biologically active molecules. smolecule.com

As a model system: It provides a platform for studying fundamental aspects of chemical bonding, reactivity, and electronic interactions in mixed heterocyclic systems.

Spectroscopic Data of this compound

| Spectroscopy | Characteristic Features |

|---|---|

| ¹H NMR | Signals for pyrrole protons typically appear in the range of δ 6.2–6.8 ppm, while pyridine protons are observed between δ 7.5–8.5 ppm. |

| ¹³C NMR | Characteristic peaks are observed for the carbon atoms in both the pyrrole and pyridine rings. ajol.info |

| IR | A characteristic C=N stretching frequency is observed around 1600 cm⁻¹. |

| UV-Vis | Exhibits absorption bands in the UV region. nih.gov |

Overview of Key Research Domains

The unique attributes of this compound have led to its application in several key research areas:

Medicinal Chemistry: The this compound framework serves as a valuable scaffold for the design and synthesis of novel therapeutic agents. Derivatives have been investigated for a range of biological activities, including potential anticancer and antimicrobial properties. nih.govnih.gov For instance, analogues of crolibulin (B1683790) and combretastatin (B1194345) A-4, which incorporate a this compound linker, have demonstrated potent antiproliferative activity against various human cancer cell lines. nih.gov The ability of this scaffold to interact with biological targets like enzymes and receptors makes it an attractive starting point for drug discovery programs. smolecule.com

Materials Science: In the field of materials science, this compound and its derivatives are explored for the development of new organic materials with specific electronic and photophysical properties. ontosight.aismolecule.com Their ability to absorb and emit light makes them candidates for use in dyes, pigments, and luminescent materials. ontosight.ai The formation of organoboron complexes with ligands containing the this compound motif has been shown to yield materials with interesting photophysical properties, including applications in organic light-emitting diodes (OLEDs). mdpi.com

Coordination Chemistry and Catalysis: The capacity of this compound to act as a bidentate ligand has been extensively utilized in coordination chemistry. ontosight.aismolecule.com It forms stable complexes with a variety of transition metals. researchgate.net These metal complexes, in turn, have found applications in catalysis. For example, rhodium(III) complexes bearing this ligand have been shown to catalyze C-H bond functionalization reactions. smolecule.com Furthermore, palladium complexes with related bidentate pyridine-based ligands have been employed as efficient catalysts in Heck olefination reactions. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-pyrrol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-6-10-9(5-1)11-7-3-4-8-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGYKQLZGNICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198976 | |

| Record name | 2-(1H-Pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50966-74-0 | |

| Record name | 2-(1H-Pyrrol-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50966-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrrol-1-yl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050966740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1H-Pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrrol-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1H-PYRROL-1-YL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HNC0LJ5NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 1h Pyrrol 1 Yl Pyridine and Its Derivatives

Established Synthetic Routes to 2-(1H-Pyrrol-1-yl)pyridine

The foundational approaches to synthesizing this compound have paved the way for more advanced methodologies. These initial strategies primarily relied on condensation and organometallic reactions.

Condensation Reactions with Pyrrole (B145914) Derivatives and Pyridine (B92270) Precursors

One of the earliest and most straightforward methods for the synthesis of this compound involves the direct condensation of pyrrole with a suitable pyridine precursor. A common approach is the reaction of pyrrole with 2-halopyridines, such as 2-bromopyridine (B144113) or 2-fluoropyridine. This reaction is typically carried out in the presence of a base, which deprotonates the pyrrole to form the more nucleophilic pyrrolide anion. The subsequent nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridine ring yields the desired product.

Another variation of the condensation approach is the Paal-Knorr reaction, which is a widely used method for synthesizing pyrroles from γ-dicarbonyl compounds and primary amines. scielo.br In the context of this compound, this would involve the reaction of a γ-dicarbonyl compound with 2-aminopyridine (B139424). This method is highly effective for producing a variety of N-substituted pyrroles. scielo.brmdpi.com The reaction is often catalyzed by acids, with both Brønsted and Lewis acids being employed to facilitate the condensation and subsequent cyclization. scielo.brmdpi.com

| Catalyst Type | Examples |

| Brønsted Acids | Acetic Acid (AcOH), p-Toluenesulfonic acid (p-TsOH) scielo.br |

| Lewis Acids | FeCl₃, InCl₃, ZrCl₄ mdpi.com |

| Heterogeneous Catalysts | Silica-supported BiCl₃ and SbCl₃ mdpi.com |

Reactions Involving Pyridine-2-yl Lithium and Pyrrole Precursors

Organometallic routes offer an alternative pathway to this compound. The generation of pyridine-2-yl lithium from 2-halopyridines via lithium-halogen exchange provides a potent nucleophile. This organolithium species can then react with a suitable pyrrole precursor, although this specific route is less commonly detailed in the literature compared to condensation methods.

Clauson–Kaas Protocol for Pyrrole Synthesis

The Clauson-Kaas reaction is a cornerstone in pyrrole synthesis, involving the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in an acidic medium. arkat-usa.orgchem-station.com This method is particularly effective for producing N-substituted pyrroles. nih.gov To synthesize this compound using this protocol, 2-aminopyridine is reacted with 2,5-dimethoxytetrahydrofuran. The reaction is typically carried out in refluxing acetic acid or with the aid of other acid catalysts. arkat-usa.org Microwave-assisted Clauson-Kaas synthesis has also been developed as a greener approach, often reducing reaction times significantly. arkat-usa.orgscispace.com

Synthesis of Functionalized this compound Analogues

The functionalization of the this compound scaffold is crucial for tuning its chemical and physical properties for various applications. Synthetic strategies have been developed to introduce a wide range of substituents onto both the pyrrole and pyridine rings.

Preparation of Substituted Pyrrol-1-yl Pyridines (e.g., 5-Fluoro, 3-Methyl, Dibromo Derivatives)

The synthesis of functionalized analogues can be achieved either by starting with substituted precursors or by direct functionalization of the parent compound.

5-Fluoro-2-(1H-pyrrol-1-yl)pyridine: This derivative can be synthesized via the coupling reaction of 5-bromo-2-fluoropyridine (B45044) with pyrazole, followed by further transformations. rsc.org The presence of the fluorine atom is of interest for its potential to modulate the electronic properties of the molecule. fluorochem.co.uksigmaaldrich.com

3-Methyl-2-(1H-pyrrol-1-yl)pyridine: A common route to this compound involves the direct alkylation of 3-methylpyridine (B133936) with pyrrole under basic conditions, using a strong base like sodium hydride to generate the pyrrolide anion.

Dibromo Derivatives: Electrophilic bromination of a precursor pyridine derivative is a viable method for synthesizing dibrominated analogues, such as 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine. ekb.eg

The following table summarizes the synthesis of some functionalized derivatives:

| Derivative | Starting Materials | Key Reagents/Conditions |

| 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine | 5-Bromo-2-fluoropyridine, Pyrrole | Base rsc.org |

| 3-Methyl-2-(1H-pyrrol-1-yl)pyridine | 3-Methylpyridine, Pyrrole | Sodium Hydride (NaH) |

| 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine | 4-Methyl-2-(1H-pyrrol-1-yl)pyridine | HNO₃, H₂SO₄ |

| 3,5-Dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine | Precursor pyridine derivative | Electrophilic brominating agent |

Synthesis of N-Substituted Pyrrole-Pyridine Systems

The synthesis of N-substituted pyrrole-pyridine systems involves creating a diverse range of molecules where the nitrogen of the pyrrole ring is attached to various substituents. The Paal-Knorr synthesis is a powerful tool for this, allowing for the condensation of γ-dicarbonyls with a variety of primary amines, including amino-N-heterocycles. mdpi.com For instance, the reaction of acetonylacetone with diverse benzo[d]thiazol-2-amines can produce pyrrole-benzothiazole hybrids. mdpi.com

Furthermore, nickel-catalyzed protocols have been developed for the synthesis of N-substituted pyrroles from butene-1,4-diols and butyne-1,4-diols with a range of aryl-, alkyl-, and heteroarylamines. acs.org This method demonstrates good tolerance for various functional groups, including the pyridine moiety. acs.org Another approach involves the N-amination of a pyridine derivative, such as 3-(1H-pyrrol-1-ylmethyl)pyridine, using O-mesitylenesulfonylhydroxylamine, followed by reaction with acylating agents and reduction to yield N-substituted tetrahydropyridine (B1245486) derivatives. nih.gov

Derivatization for Specific Research Applications (e.g., Nicotinonitrile Analogues)

The this compound scaffold serves as a crucial building block in the synthesis of complex molecules with targeted biological activities. A notable example is its use in the creation of nicotinonitrile analogues with potential anticancer properties.

In a specific study, a series of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues were synthesized. nih.govacs.org These compounds were designed to mimic the structures of known anticancer agents, crolibulin (B1683790) and combretastatin (B1194345) A-4. The this compound moiety was strategically employed as a linker to maintain the desired spatial orientation of two phenyl rings, a feature critical for their biological function. nih.gov The synthesis of these complex nicotinonitriles highlights the utility of the parent pyrrole-pyridine structure in medicinal chemistry. nih.govacs.org

Furthermore, multi-component reactions are often employed for the efficient, one-pot synthesis of highly substituted nicotinonitrile derivatives. acs.orgresearchgate.net These reactions can involve various starting materials, such as aldehydes, malononitrile, and ammonium (B1175870) acetate (B1210297), to rapidly generate a library of compounds. researchgate.netresearchgate.net For instance, a four-component reaction of 3-oxo-3-phenylpropanenitrile, an aldehyde, an acetophenone, and ammonium acetate can produce nicotinonitrile derivatives in high yields. acs.org

Below is a table summarizing the synthesis of selected nicotinonitrile analogues:

Table 1: Synthesis of Nicotinonitrile Analogues| Compound | Reactants | Catalyst/Solvent | Yield (%) |

|---|---|---|---|

| 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues | 1-acetylnaphthalene, furfural, ethyl cyanoacetate, ammonium acetate | Absolute ethanol | Not specified |

| 4-aryl-6-(1H-indol-3-yl)-2,2'-bipyridine-5-carbonitriles | 3-(cyanoacetyl)indoles, aldehydes, heterocyclic ketones, ammonium acetate | Not specified | High |

| 2-amino-4-(alkynyl/alkenylphenyl)-6-phenylnicotinonitriles | Bromobenzaldehyde, malononitrile, acetophenone, NH4OAc, terminal alkynes/alkenes | Pyrrolidine, Pd-catalyst, H2O–DME | Good to excellent |

Advanced Synthetic Strategies and Mechanistic Insights

Modern synthetic chemistry has seen the development of sophisticated methods for constructing the this compound core and related heterocyclic systems. These strategies often provide greater efficiency, control, and mechanistic understanding.

Copper-Catalyzed Oxidative Cyclization Pathways

Copper catalysis plays a significant role in the synthesis of pyrrole-containing structures through oxidative cyclization. acs.orgrsc.orgrsc.org These reactions often proceed under mild conditions, utilizing molecular oxygen as a green oxidant. rsc.org For example, a copper-catalyzed aerobic cyclization of alkylamines and arylacetaldehydes has been developed to produce 1,3,4-trisubstituted pyrroles. rsc.org The mechanism is proposed to involve a cascade process of aldehyde-amine condensation followed by a single-electron-oxidative homodimerization. rsc.org

In a different approach, a copper-catalyzed tandem oxidative cyclization/1,2-amino migration of enamino esters has been shown to yield substituted pyrroles. acs.org This one-pot reaction involves the cleavage of a C-N bond and the formation of two new C-N bonds and one C(sp2)–C(sp2) bond. acs.org Another method involves the copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)anilines with alkylsilyl peroxides to form pyrrolo[1,2-a]quinoxalines, proceeding through C-C bond cleavage and the formation of new C-C and C-N bonds. rsc.org

The following table outlines examples of copper-catalyzed cyclizations for pyrrole synthesis:

Table 2: Copper-Catalyzed Pyrrole Synthesis| Starting Materials | Product Type | Catalyst System | Key Features |

|---|---|---|---|

| Enamino esters | Aminomethyl-substituted pyrroles | Copper catalyst, Oxygen (oxidant) | Tandem oxidative cyclization/1,2-amino migration. acs.org |

| 2-(1H-pyrrol-1-yl)anilines, alkylsilyl peroxides | Pyrrolo[1,2-a]quinoxalines | Cu(II) catalyst | Domino reaction with C-C bond cleavage and new C-C/C-N bond formation. rsc.org |

| Alkylamines, arylacetaldehydes | 1,3,4-trisubstituted pyrroles | Cu(OTf)2, Air (oxygen) | Aerobic cyclization via aldehyde-amine condensation and oxidative homodimerization. rsc.org |

Applications of Pyridinium (B92312) Ylides in Pyrrole-Pyridine Synthesis

Pyridinium ylides are versatile intermediates in the synthesis of various nitrogen-containing heterocycles, including those with a pyrrole-pyridine framework. acs.orgresearchgate.netresearchgate.net These ylides, often generated in situ, can participate in a variety of cycloaddition reactions. acs.orgresearchgate.net For instance, pyridinium ylides can undergo [3+2] cycloaddition reactions to form indolizine (B1195054) derivatives, which are structurally related to this compound. wiley.com

The reactivity of pyridinium ylides allows for their use in multi-component reactions, providing rapid access to complex heterocyclic structures. researchgate.net Depending on the reaction partners, pyridinium ylides can be precursors to fused and spiropyrrole derivatives, as well as substituted non-fused pyrroles. researchgate.net Recent advancements have focused on the in situ generation of ylide precursors and their reaction partners under multi-component conditions. researchgate.netresearchgate.net

Multi-component Reactions and Cascade Sequences for Heterocycle Construction

Multi-component reactions (MCRs) and cascade sequences are powerful tools for the efficient construction of complex heterocyclic systems like this compound and its derivatives. orientjchem.org These reactions combine multiple starting materials in a single step to form a product that contains portions of all the reactants. orientjchem.org

Cascade reactions, involving a series of intramolecular reactions, can lead to the formation of intricate molecular architectures from simple precursors. thieme-connect.comresearchgate.net For example, a copper-catalyzed three-component cascade reaction combined with a 12π electrocyclization has been used to construct unique indolizine-containing perifused tricycles. chinesechemsoc.org The indolizine, generated in situ, undergoes a spontaneous electrocyclization. chinesechemsoc.org

MCRs have been widely applied to the synthesis of substituted pyridines and pyrroles. researchgate.netorientjchem.org For example, a one-pot, four-component synthesis of penta-substituted pyrrole derivatives can be achieved from phenyl glyoxal (B1671930) monohydrate, N,N-dimethyl barbituric acid, 1,3-dicarbonyls, and amines in ethanol. orientjchem.org These methods are often atom-economical and environmentally friendly. researchgate.net

Coordination Chemistry of 2 1h Pyrrol 1 Yl Pyridine Ligands

Ligand Design and Coordination Modes of 2-(1H-Pyrrol-1-yl)pyridine Scaffolds

The design of ligands based on the this compound framework allows for a high degree of tunability. By modifying the substituents on either the pyridine (B92270) or pyrrole (B145914) rings, researchers can systematically alter the steric and electronic properties of the ligand. This adaptability is crucial for controlling the coordination geometry and reactivity of the resulting metal complexes.

The simplest coordination mode of this compound derivatives is as bidentate ligands. In this arrangement, the ligand coordinates to a metal center through the nitrogen atom of the pyridine ring and a nitrogen atom of the pyrrole ring. An example of this is the ligand 2-(1H-pyrrol-2-yl)pyridine (PyrPyrrH), which has been used in the synthesis of iron(II) complexes. nih.gov The metalation of such bidentate ligands can lead to the formation of six-coordinate complexes, such as Fe(PyrPyrr)2(THF)2, where two ligand molecules and two solvent molecules coordinate to the iron center. nih.gov These bidentate ligands are foundational in creating more complex structures and exploring the fundamental coordination chemistry of this ligand class.

A significant advancement in the design of this compound-based ligands is the development of tridentate "pincer" ligands. These ligands, often referred to as pyridine dipyrrolides (PDP), typically feature a central pyridine ring flanked by two pyrrolide moieties. This N,N,N-tridentate coordination enforces a meridional geometry around the metal center. The modular synthesis of these PDP proligands allows for precise control over the steric and electronic environment of the coordinated metal. nih.gov This has made PDP metal complexes valuable in areas such as catalysis and photochemistry. nih.gov The substitution of a pyrrolide ring for a pyridyl ring in the well-known terpyridine scaffold results in more open geometries, which can influence the strain and coordination geometry upon binding to a metal ion. researchgate.net

Expanding the coordinating capabilities of pyrrole-based ligands, researchers have incorporated sulfur donor atoms to create N,S-coordinating systems. An example is the Schiff base ligand (E)-4-((2-pyrrole)amino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thione, which can act as a bidentate ligand. samipubco.com In its complexes with transition metals like Co(II), Ni(II), and Cu(II), this ligand coordinates through a nitrogen atom and the sulfur atom of the thione group. samipubco.comsamipubco.com Another example involves cobalt(II), copper(II), nickel(II), and zinc(II) complexes with 5-[(1H-pyrrol-2-yl methylidene) amino]-1,3,4-thiadiazole-2-thiol, where coordination occurs through the azomethine nitrogen and the thiol sulfur. tandfonline.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound-based ligands typically involves the reaction of a suitable metal precursor with the proligand in an appropriate solvent. Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques to determine their structure and properties.

A wide range of transition metal complexes featuring this compound and its derivatives have been synthesized and studied.

Copper(II) Complexes: Copper(II) complexes have been prepared with various functionalized 2,2':6',2''-terpyridines, including one with a 1-methyl-1H-pyrrol-2-yl substituent. rsc.orgscispace.com Additionally, complexes with ligands like (E)-4-((2-pyrrole)amino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thione have been synthesized and characterized, exhibiting square-pyramidal or octahedral geometries. samipubco.comtandfonline.com Other research has focused on copper(II) complexes with pyrrolyl hydrazones and 5-[(1H-pyrrol-2-yl methylidene) amino]-1,3,4-thiadiazole-2-thiol. tandfonline.comdovepress.com

Iron(II) Complexes: Iron(II) complexes with bidentate and tetradentate pyridylpyrrole ligands have been synthesized. For instance, the reaction of 2-(1H-pyrrol-2-yl)pyridine (PyrPyrrH) with an iron(II) source yields the six-coordinate complex Fe(PyrPyrr)2(THF)2. nih.gov The tridentate pyridine dipyrrolide (PDP) ligand has been used to create iron(II) complexes that show reactivity with organic azides, leading to C-H amination or the formation of iron tetrazene complexes. nih.govacs.org The magnetic properties of iron(II) complexes with 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives have also been investigated. rsc.org

Ruthenium(II) Complexes: Ruthenium(II) complexes have been synthesized with ligands such as 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and pyrrol-azo ligands. tandfonline.comcanterbury.ac.nz The synthesis of [Ru(2-bimpy)3]2+ (where 2-bzimpy is 2-pyridine-benzimidazole) has also been reported. unicamp.br These complexes are often studied for their potential applications in areas like cancer therapy and photochemistry. researchgate.netmdpi.com

Nickel(II) Complexes: Nickel(II) complexes supported by dianionic, pyridine dipyrrolide pincer ligands have been synthesized, resulting in four-coordinate, square-planar geometries. nih.gov Complexes with ligands like (E)-4-((2-pyrrole)amino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thione have also been prepared, typically exhibiting octahedral geometry. samipubco.com Research has also been conducted on nickel(II) complexes with various other polypyridyl and pyridine-appended ligands. bohrium.combohrium.comresearchgate.net

Cobalt(II) Complexes: Cobalt(II) complexes with ligands such as (E)-4-((2-pyrrole)amino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thione have been synthesized, resulting in octahedral coordination. samipubco.comsamipubco.com Additionally, cobalt(II) complexes with 5-[(1H-pyrrol-2-yl methylidene) amino]-1,3,4-thiadiazole-2-thiol have been reported. tandfonline.com The catalytic activity of cobalt(II) complexes supported by iminomethylpyridine derived ligands has also been explored. researchgate.net

Table 1: Selected Transition Metal Complexes with this compound Derivatives

| Metal Ion | Ligand | Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | 4'-(1-methyl-1H-pyrrol-2-yl)-2,2':6',2''-terpyridine | Distorted Square Pyramidal | rsc.orgscispace.com |

| Fe(II) | 2-(1H-pyrrol-2-yl)pyridine | Octahedral | nih.gov |

| Fe(II) | 2,6-bis(5-(2,4,6-trimethylphenyl)-3-phenyl-1H-pyrrol-2-yl)pyridine | Distorted Trigonal Bipyramidal | nih.govacs.org |

| Ru(II) | (4-chloro-phenyl)-(1H-pyrrol-2-yl)-diazene | Octahedral | tandfonline.com |

| Ni(II) | 2,6-bis(3,5-di-p-tolylpyrrol-2-yl)pyridine | Square Planar | nih.gov |

The coordination chemistry of this compound-based ligands extends to the actinide series. The first actinide complexes of the pyridine dipyrrolide (PDP) ligand class were reported as U(VI) uranyl adducts. nih.govnih.govresearchgate.net These complexes, such as (MesPDPPh)UO2(THF) and (Cl2PhPDPPh)UO2(THF), are synthesized via a salt metathesis reaction between the in situ generated dilithium (B8592608) salt of the PDP proligand and a uranyl chloride precursor. nih.govnih.govacs.orgosti.gov

Single-crystal X-ray diffraction studies have revealed a distorted octahedral geometry for these uranyl complexes in the solid state, a feature enforced by the rigid meridional coordination of the pincer ligand. nih.govnih.govosti.gov These complexes have been thoroughly characterized by a combination of techniques including NMR, IR, and electronic absorption spectroscopies, as well as cyclic voltammetry, which revealed rich redox profiles. nih.govnih.govacs.orgosti.gov Furthermore, isostructural Th(IV) and U(IV) pyridine dipyrrolide complexes have been prepared to probe the electronic effects of f-orbital participation in bonding. nsf.govacs.org

Table 2: Selected Actinide Complexes with Pyridine Dipyrrolide Ligands

| Actinide | Ligand | Ancillary Ligand(s) | Coordination Geometry | Reference |

|---|---|---|---|---|

| U(VI) | (MesPDPPh)2- | THF, O2 | Distorted Octahedral | nih.govnih.govacs.orgosti.gov |

| U(VI) | (Cl2PhPDPPh)2- | THF, O2 | Distorted Octahedral | nih.govnih.govacs.orgosti.gov |

| U(IV) | (MesPDPPh)2- | Cl2, THF | Not Specified | nsf.govacs.org |

Structural Elucidation of Metal-Ligand Coordination

For instance, in uranyl complexes with bulky aryl-substituted pyridine dipyrrolide ligands, SCXRD has revealed distorted octahedral geometries. acs.orgnih.gov These studies provide specific bond distances, such as Y–N(pyridine) and Y–N(pyrrole) bond lengths, which are critical for understanding the ligand's interaction with the yttrium center. acs.org In one such yttrium complex, the 2,6-bis(di(pyridin-2-yl)methyl)pyridine ligand binds meridionally, exhibiting a short Y–N(pyrrolide) distance of 2.259 (2) Å and longer Y–N(pyridine) distances of 2.591 (2) and 2.563 (2) Å. acs.org Another yttrium complex shows Y–N(Pyridine) distances ranging from 2.643 (4) to 2.706 (3) Å and Y–N(pyrrole) distances from 2.266 (3) to 2.245 (3) Å. acs.org

The coordination environment can be further influenced by the presence of other ligands in the metal's coordination sphere. For example, in a Yttrium bis(tetramethyldisilylazide) complex, the coordination geometry is described as trigonal bipyramidal. acs.org The structural analysis of iridium(III) complexes with a dipyridylpyrrole ligand has demonstrated various coordination modes, including pyridine- and pyrrole-cyclometalated forms, which were characterized using X-ray diffraction analysis. nih.gov

These crystallographic studies are essential for correlating the structural features of the complexes with their electronic and spectroscopic properties.

Table 1: Selected Bond Distances in Metal Complexes of this compound Derivatives

| Complex | Metal Center | Bond Type | Bond Length (Å) | Reference |

| Yttrium Complex 1 | Y | Y–N(pyrrolide) | 2.259 (2) | acs.org |

| Y–N(pyridine) | 2.591 (2) | acs.org | ||

| Y–N(pyridine) | 2.563 (2) | acs.org | ||

| Yttrium Complex 2 | Y | Y–N(pyrrole) | 2.266 (3) | acs.org |

| Y–N(pyrrole) | 2.245 (3) | acs.org | ||

| Y–N(Pyridine) | 2.643 (4) | acs.org | ||

| Y–N(Pyridine) | 2.706 (3) | acs.org | ||

| Yttrium Complex with Indolide Ligands | Y | Y–N(Py) | 2.516 (2) | acs.org |

| Y–N(Py) | 2.518 (2) | acs.org | ||

| Y–N | 2.260 (2) | acs.org | ||

| Y–N(Ind) | 2.238 (3) | acs.org | ||

| Y–N(Ind) | 2.245 (3) | acs.org |

Electronic Structure and Spectroscopic Properties of Metal Complexes

UV-Vis Spectroscopy in Complex Formation

The formation of metal complexes with this compound and its derivatives leads to significant changes in their electronic absorption spectra, which can be monitored using UV-Vis spectroscopy. The appearance of new absorption bands or shifts in existing bands upon coordination provides direct evidence of complex formation.

For example, the formation of Fe(II) and Ru(II) complexes with 2-pyridine-benzimidazole, a related ligand system, was confirmed by the appearance of new bands above 350 nm in the UV-Vis spectra. unicamp.br In the study of actinide complexes, electronic absorption spectroscopy was a key characterization method. acs.orgnih.govacs.org For uranyl complexes with pyridine dipyrrolide ligands, the electronic absorption spectra provide insights into the nature of the electronic transitions within the complex. acs.org A time-dependent density functional theory (TD-DFT) study on one such complex helped to understand the transitions observed in its electronic absorption spectrum. acs.org

The UV-Vis spectra of iridium(III) complexes with a dipyridylpyrrole ligand were also used as part of their full characterization. nih.gov The solvent can also influence the electronic transitions. For instance, the UV-Vis spectra of grid-type Fe(II) and Co(II) complexes with a pyridine-pyrimidine-pyridine based bis(hydrazone) ligand were analyzed in various solvents like chloroform, methanol, and dichloromethane (B109758) to understand their electronic properties. redalyc.org

Table 2: UV-Vis Absorption Data for Selected Metal Complexes

| Complex/Ligand | Solvent | Absorption Maxima (λ_max, nm) | Reference |

| [Fe(2-bzimpy)₃]²⁺ | Methanol | Bands observed above 350 nm | unicamp.br |

| [Ru(2-bzimpy)₃]²⁺ | Methanol | Bands observed above 350 nm | unicamp.br |

| Grid-type Fe²⁺ and Co²⁺ complexes with pyridine-pyrimidine-pyridine ligand | Chloroform, Methanol, Dichloromethane | Data indicates a grid-like structure and electronic properties. | redalyc.org |

Electrochemical Analysis of Redox Profiles

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of metal complexes of this compound and its derivatives. These studies reveal information about the stability of different oxidation states of the metal center and the electronic influence of the ligand framework.

The electrochemical analysis of uranyl complexes with pyridine dipyrrolide ligands in tetrahydrofuran (B95107) (THF) has shown rich redox profiles. acs.orgnih.gov These profiles include events that have been assigned to the U(VI)/U(V) redox couple, indicating that the complexes can undergo reduction at the uranium center. acs.orgnih.gov Similarly, grid-type Fe(II) and Co(II) complexes with a pyridine-pyrimidine-pyridine based bis(hydrazone) ligand exhibited two oxidation processes corresponding to the organic ligand and several reduction events involving both the ligand and the metal centers when studied in N,N-dimethylformamide (DMF). redalyc.org

The electrochemical properties of hypervalent bismuth complexes bearing pyridine-2,6-bis(pyrrolide) (PDP) ligands have also been explored. bohrium.com These studies, combined with theoretical calculations, show that substituents on the ligand framework influence the HOMO and LUMO energy levels. bohrium.com The interplay between the nature of the metal and the ligand framework has been studied in detail, providing advancements in the understanding of the electrochemistry of such metallogrids. redalyc.org

Table 3: Electrochemical Data for Selected Metal Complexes

| Complex | Solvent/Supporting Electrolyte | Redox Process | Potential (vs. reference) | Reference |

| (MesPDPPh)UO₂(THF) | THF | U(VI)/U(V) | Specific potential values are reported in the original research | acs.orgnih.gov |

| (Cl₂PhPDPPh)UO₂(THF) | THF | U(VI)/U(V) | Specific potential values are reported in the original research | acs.orgnih.gov |

| Grid-type Fe²⁺ and Co²⁺ complexes with pyridine-pyrimidine-pyridine ligand | DMF | Ligand Oxidation, Metal/Ligand Reduction | Multiple redox events observed | redalyc.org |

Ligand Field Effects and Electronic Transitions in Metal Coordination

The coordination of this compound and its derivatives to a metal center significantly influences the electronic structure of the metal ion. The ligand imposes a "ligand field" that lifts the degeneracy of the d-orbitals of the metal. The strength of this ligand field and the resulting electronic transitions are fundamental to the properties of the complex.

In Fe(II) and Ru(II) complexes with benzimidazole-derived ligands, the different electronic structures, such as the strengths of the ligand field, lead to distinct behaviors. unicamp.br The electronic properties of grid-type Fe(II) and Co(II) complexes are influenced by the interplay between the metal's nature and the ligand framework. redalyc.org

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to gain deeper insight into the nature of the electronic transitions observed in the UV-Vis spectra. For a uranyl complex, a TD-DFT study provided a detailed understanding of the transitions comprising its electronic absorption spectrum. acs.org In hypervalent bismuth complexes with pyridine-dipyrrolide ligands, TD-DFT calculations have shown that the intense HOMO→LUMO transition has a mixed ligand-to-metal charge transfer (LMCT) and interligand charge transfer (LL'CT) character. bohrium.com The formation of structural isomers in iridium(III) complexes, involving the selective activation of C-H and N-H bonds of a dipyridylpyrrole ligand, has also been rationalized by theoretical calculations. nih.gov

Catalytic Applications of 2 1h Pyrrol 1 Yl Pyridine Complexes

Homogeneous Catalysis Mediated by 2-(1H-Pyrrol-1-yl)pyridine Metal Complexes

Complexes of this compound with metals such as copper, palladium, and rhodium have emerged as effective homogeneous catalysts. rsc.orgresearchgate.netrsc.org These catalysts are utilized in a variety of synthetic applications, from the construction of complex heterocyclic scaffolds to fundamental organic reactions. rsc.orgresearchgate.net

Oxidative Cyclization Reactions (e.g., Cu(II)-catalyzed domino reactions)

Copper(II) complexes of this compound derivatives have proven to be particularly effective in mediating oxidative cyclization reactions. A notable example is the synthesis of pyrrolo[1,2-a]quinoxalines through a Cu(II)-catalyzed domino reaction. rsc.orgresearchgate.net This one-pot synthesis involves the reaction of 2-(1H-pyrrol-1-yl)anilines with alkylsilyl peroxides, proceeding through C-C bond cleavage and the formation of new C-C and C-N bonds. rsc.org The reaction utilizes molecular oxygen as the oxidant and employs a commercially available copper catalyst. researchgate.net Mechanistic studies suggest the involvement of alkyl radical species in this cascade process. rsc.orgresearchgate.net

The versatility of copper catalysis is further highlighted by its ability to utilize both Cu(I) and Cu(II) as starting catalysts, albeit through different mechanistic pathways. researchgate.net While Cu(II) often interacts directly with oxidants to catalyze the oxidation of substrates or intermediates, Cu(I) can promote the cleavage of bonds like N-O or coordinate with alkynes, with the oxidant being used for subsequent steps. researchgate.net

Table 1: Cu(II)-Catalyzed Domino Reaction for Pyrrolo[1,2-a]quinoxaline Synthesis

| Substrate | Reagent | Catalyst | Oxidant | Product | Key Features |

| 2-(1H-pyrrol-1-yl)anilines | Alkylsilyl peroxides | Cu(II) | O₂ | Pyrrolo[1,2-a]quinoxalines | One-pot, C-C cleavage, new C-C and C-N bond formation |

Applications in Diverse Organic Transformations

The utility of this compound-metal complexes extends beyond oxidative cyclizations. Palladium(II) complexes, for instance, have been employed in the C-2 acylation of the pyrrole (B145914) ring. researchgate.net In these reactions, the pyridine (B92270) moiety acts as a directing group, facilitating the acylation at the C-2 position of the pyrrole with various aldehydes. researchgate.net The use of additives like pivalic acid can enhance the yields of these transformations. researchgate.net

Rhodium(I) catalysts bearing a this compound derivative as a ligand have been successfully used for the C6-selective C-H alkenylation of 2-pyridones. rsc.org This method utilizes readily available alkenyl carboxylic acids as the vinyl source and proceeds under oxidant-free conditions. rsc.org The choice of the N-directing group on the 2-pyridone has been shown to be critical for the success of this catalytic transformation. rsc.org

Furthermore, magnesium complexes supported by pyrrolyl-based ligands, including derivatives of this compound, have demonstrated catalytic activity in the ring-opening polymerization of ε-caprolactone. rsc.org

Table 2: Diverse

| Metal | Reaction Type | Substrates | Key Features |

| Palladium(II) | C-2 Acylation of Pyrrole | 2-(1H-pyrrol-1-yl)pyrimidine, Aldehydes | Pyridine as directing group, use of additives to improve yield. researchgate.net |

| Rhodium(I) | C6-selective C-H Alkenylation | 1-(2-pyridyl)-2-pyridones, Alkenyl carboxylic acids | Oxidant-free, high efficiency, broad substrate scope. rsc.org |

| Magnesium | Ring-Opening Polymerization | ε-caprolactone | Active catalysis for polymerization. rsc.org |

Mechanistic Investigations in Catalytic Cycles

Understanding the mechanism of these catalytic reactions is crucial for optimizing existing methods and designing new, more efficient catalysts.

Elucidation of Reaction Mechanisms and Intermediates

Mechanistic studies on the Cu(II)-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines suggest a pathway involving radical intermediates. rsc.orgresearchgate.net The reaction is believed to proceed through a cascade of events initiated by the copper catalyst. rsc.org

In the context of a copper(I)-catalyzed decarboalkoxymethylation of N-pyridinyl pyrrolo esters, a 2-formyl substituted pyrrole unit has been identified as a key intermediate. researchgate.net This finding was supported by control experiments, providing insight into the defunctionalization process. researchgate.net

For the Rh(I)-catalyzed C6-alkenylation of 2-pyridones, mechanistic investigations have revealed several key aspects. rsc.org It is proposed that the carboxylic acids are activated in situ by forming anhydrides before oxidative addition to the rhodium catalyst. rsc.org The catalytic cycle is also believed to involve a decarbonylation step, and the C-H bond cleavage is likely the turnover-limiting step. rsc.org

Role of Ligand Structure in Modulating Catalytic Activity

The structure of the this compound ligand plays a significant role in determining the outcome and efficiency of the catalytic reaction. The dual nature of the ligand, with its electron-rich pyrrole and electron-deficient pyridine rings, influences its coordination behavior and reactivity.

In the Pd(II)-catalyzed acylation of pyrroles, the use of a 2-pyrimidine as the directing group on the pyrrole was found to be effective, leading to C-2 acylation in moderate to good yields. researchgate.net This highlights how modifications to the pyridine ring system can influence the regioselectivity of the reaction.

Similarly, in the Rh(I)-catalyzed alkenylation of 2-pyridones, the substituent on the nitrogen of the pyridone ring is critical. rsc.org The use of a 2-pyridyl group as the directing group was essential for the reaction to proceed, while other substituents like methyl, benzyl, or phenyl were ineffective. rsc.org This demonstrates the profound impact of the ligand's electronic and steric properties on the catalytic activity.

The synthesis of group 4 metallocenes bearing η5-2-(N-azolyl)indenyl ligands, which are structurally related to this compound, has also been explored. acs.org The electronic effects and geometry of the N-azolyl fragment are expected to significantly influence the activity and stereochemistry of the resulting catalysts in olefin polymerization. acs.org

Advanced Spectroscopic and Photophysical Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a fundamental tool for the structural elucidation of 2-(1H-Pyrrol-1-yl)pyridine. Through various NMR experiments, a detailed picture of its atomic connectivity and intermolecular behavior can be established.

The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural confirmation. The chemical shifts in the ¹H NMR spectrum are typically observed in the aromatic region. The protons on the pyridine (B92270) ring and the pyrrole (B145914) ring resonate at distinct frequencies due to their different electronic environments. Similarly, the ¹³C NMR spectrum shows characteristic signals for each carbon atom in the molecule.

While specific, experimentally verified spectral data for this compound is not widely published, assignments can be predicted based on analyses of its isomers and related structures, such as 4-(pyrrol-1-yl)pyridine. For the 4-substituted isomer, ¹H NMR signals in d-DMSO are found at δ 8.56 (dd), δ 7.55 (dd), δ 6.73 (q), and δ 6.01 (q) ppm. acs.org The corresponding ¹³C NMR chemical shifts are reported as δ 151.6, δ 143.3, δ 124.6, δ 117.8, and δ 107.6 ppm. acs.org For this compound, one would expect a more complex splitting pattern due to the different symmetry. The proton alpha to the pyridine nitrogen (C6-H) would be expected at the lowest field, while the pyrrole protons would likely appear more upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Pyridine C2 | ¹³C | ~150-155 | - |

| Pyridine C3 | ¹³C | ~120-125 | - |

| Pyridine H3 | ¹H | ~7.1-7.4 | dd |

| Pyridine C4 | ¹³C | ~135-140 | - |

| Pyridine H4 | ¹H | ~7.7-8.0 | td |

| Pyridine C5 | ¹³C | ~118-122 | - |

| Pyridine H5 | ¹H | ~7.4-7.6 | d |

| Pyridine C6 | ¹³C | ~148-152 | - |

| Pyridine H6 | ¹H | ~8.5-8.7 | d |

| Pyrrole C2'/C5' | ¹³C | ~118-122 | - |

| Pyrrole H2'/H5' | ¹H | ~7.0-7.3 | t |

| Pyrrole C3'/C4' | ¹³C | ~110-114 | - |

| Pyrrole H3'/H4' | ¹H | ~6.2-6.5 | t |

Note: The data in this table is predictive and based on general chemical shift theory and data from analogous compounds. Actual experimental values may vary.

Concentration-dependent NMR studies are crucial for understanding the non-covalent interactions of molecules in solution. uncw.edu For aromatic heterocyclic compounds like this compound, intermolecular forces such as π-π stacking and dipole-dipole interactions can lead to the formation of molecular aggregates. uncw.edunih.gov These aggregation phenomena can be observed in the NMR spectrum through changes in chemical shifts and signal broadening as the concentration of the sample increases. nih.gov

Studies on the related compound 4-(pyrrol-1-yl)pyridine have shown that at low concentrations (e.g., 30 mM in CDCl₃), the NMR signals are sharp and well-resolved. acs.orgnih.gov However, at higher concentrations (90 mM and above), significant broadening and shifting of the pyridine proton signals are observed. acs.orgnih.gov This is indicative of intermolecular interactions that lead to the formation of aggregates in solution. The downfield shifting of signals often points to π-stacking interactions. nih.gov It is highly probable that this compound would exhibit similar concentration-dependent effects, providing insight into its supramolecular chemistry. The use of solvents known to disrupt intermolecular forces, such as d-DMSO, can further confirm this behavior by showing a lack of signal broadening even at high concentrations. nih.gov

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other. nih.gov For this compound, COSY spectra would show cross-peaks connecting adjacent protons within the pyridine ring (e.g., H3-H4, H4-H5, H5-H6) and within the pyrrole ring (e.g., H2'-H3', H3'-H4', H4'-H5'). This provides definitive evidence for the connectivity of the proton framework in each ring. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. ipb.pt This allows for the direct assignment of each carbon signal based on the already-assigned proton signals. For instance, the HSQC spectrum would show a cross-peak between the signal for H6 on the pyridine ring and the signal for the C6 carbon, confirming their direct bond. nih.gov This technique is crucial for differentiating between carbon atoms with similar chemical shifts. nih.gov

Together, these 2D NMR methods provide a comprehensive and definitive map of the molecular structure of this compound. mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, offering insights into its conjugated π-system and electronic properties. ubbcluj.ro

The UV-Vis spectrum of this compound is expected to be characterized by strong absorption bands in the UV region, arising from electronic transitions within its conjugated aromatic system. The primary transitions observed for such molecules are π–π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. elte.hu These transitions are typically of high intensity.

Given the structure, which consists of an electron-rich pyrrole ring (donor) attached to a relatively electron-deficient pyridine ring (acceptor), there is a potential for intramolecular charge transfer (ICT). An ICT transition involves the transfer of electron density from the donor portion of the molecule to the acceptor portion upon photoexcitation. rsc.org Such transitions are often sensitive to the surrounding environment. The presence of the nitrogen lone pair in the pyridine ring could also allow for n–π* transitions, although these are generally much weaker in intensity than π–π* transitions and can sometimes be obscured by them. elte.hu

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. scirp.org This effect arises from differential solvation of the ground and excited states of the molecule. researchgate.net

For push-pull systems with ICT character, an increase in solvent polarity typically stabilizes the more polar excited state to a greater extent than the ground state. nih.gov This stabilization lowers the energy gap for the electronic transition, resulting in a bathochromic (red) shift of the absorption maximum to longer wavelengths. rsc.org This is known as positive solvatochromism. It is anticipated that this compound would exhibit positive solvatochromism for its ICT and π–π* absorption bands. By plotting the absorption maxima in a range of solvents against solvent polarity parameters (like the Reichardt ET(30) scale), one can quantify the extent of the solvatochromic effect and gain information about the change in dipole moment upon excitation. scirp.org

Fluorescence and Luminescence Spectroscopy

The fluorescence and luminescence behavior of this compound and its derivatives is a key area of investigation, providing insights into their excited-state dynamics and potential as functional chromophores.

Emission Spectra and Quantum Yield Determinations

The emission properties of this class of compounds are highly dependent on their molecular structure and the surrounding solvent environment. While detailed photophysical data for the parent compound, this compound, is not extensively documented in readily available literature, studies on closely related derivatives provide significant insights.

For instance, a series of 2-(indol-3-yl)- and 6-(pyrrol-2-yl)-substituted (bi)pyridine derivatives have been synthesized and studied as push-pull fluorophores. These compounds exhibit significant intramolecular charge transfer (ICT) character, leading to large Stokes shifts that can be as high as 197 nm. rsc.org The photoluminescence quantum yields (PLQY) for these derivatives have been measured to be as high as 0.28. rsc.org The emission maxima and quantum yields are sensitive to the nature of the substituents on the pyridine and pyrrole rings.

Similarly, another class of related heterocyclic compounds, pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines, shows distinct emission properties. For example, 10-imino-2-methylpyrido[1,2-a]pyrrolo[3,4-d]pyrimidine-1,3(2H,10H)-dione emits fluorescence at 545–546 nm in ethanol and 537–538 nm in dichloromethane (B109758). The introduction of an electron-donating methyl group can enhance the fluorescence quantum yield, suggesting that electronic modifications to the core structure can be used to tune the photophysical properties. beilstein-journals.org

| Compound Class | Max. Stokes Shift (nm) | Max. PLQY | Emission Maxima (nm) | Solvent | Reference |

|---|---|---|---|---|---|

| 2-(indol-3-yl)-6-(pyrrol-2-yl) (bi)pyridines | up to 197 | up to 0.28 | Not specified | Not specified | rsc.org |

| Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines | Not specified | Enhanced with Me group | 545-546 | Ethanol | beilstein-journals.org |

| Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines | Not specified | Enhanced with Me group | 537-538 | Dichloromethane | beilstein-journals.org |

Fluorescence Quenching Mechanisms

The fluorescence of pyrrole-containing heteroaromatics is susceptible to quenching through various mechanisms, notably those involving intermolecular interactions. Strong fluorescence quenching is observed when aza-aromatic proton acceptors, such as pyridine itself, are used as solvents or are present in the system. researchgate.net The primary mechanism for this quenching involves an electron transfer from the photoexcited pyrrole-containing chromophore to a hydrogen-bonded partner. researchgate.net This is followed by a rapid internal conversion (back electron transfer) to the ground state. The efficiency of this quenching process is correlated with the strength of the hydrogen bond formed. researchgate.net

Theoretical studies on the isomer 2-(1H-pyrrol-2-yl)pyridine have identified that significant fluorescence quenching of the photo-product can occur via non-radiative relaxation pathways following an Excited State Intramolecular Proton Transfer (ESIPT). rsc.org Furthermore, the fluorescence of certain N-methyl-4-((pyridin-2-yl)amino)-substituted maleimide derivatives, which exhibit aggregation-induced emission enhancement, can be almost completely quenched by the addition of a 0.1 M HCl solution. beilstein-journals.org This indicates that protonation of the pyridine nitrogen can provide an efficient non-radiative decay channel, leading to quenching.

Dual Emission Phenomena in Specific Derivatives

Dual emission is a notable characteristic of certain derivatives within this family, particularly in polar solvents. This phenomenon has been observed in a series of 2-(indol-3-yl)- and 6-(pyrrol-2-yl)-substituted bipyridine probes. rsc.org This dual emission is linked to the ability of these molecules to exhibit aggregation-induced emission (AIE) activity. In such systems, the molecules are typically weakly emissive in dilute solutions but become highly fluorescent in an aggregated state or in the solid state. The dual emission in polar solvents suggests the presence of at least two distinct emissive species in the excited state, which could be related to different aggregation states or solvent-stabilized charge-transfer states. One of the probes exhibiting this behavior was also shown to be responsive to local pH changes. rsc.org

Infrared (IR) and Mass Spectrometry (MS) Characterization

Infrared spectroscopy and mass spectrometry are fundamental tools for the structural elucidation of this compound and its derivatives.

The exact mass of this compound is 144.068748264 Da as determined by computational methods. nih.gov Mass spectrometric analysis of derivatives provides key information on their molecular weight and fragmentation patterns. For example, the GC-MS of the related compound 2-(1H-pyrrol-1-ylmethyl)pyridine shows a molecular ion peak corresponding to its molecular weight of 158 g/mol . nih.gov For a series of N-methyl-4-((pyridin-2-yl)amino)-substituted maleimide derivatives, the mass spectra consistently show the expected molecular ion (M+) peaks, confirming their successful synthesis. beilstein-journals.org

Infrared spectroscopy provides valuable information about the functional groups and bonding within these molecules. An FTIR spectrum for this compound is available, though specific band assignments are not detailed in the database entry. nih.gov However, analysis of derivatives offers insight into characteristic vibrations. For example, in a series of 4-((5-substituted-pyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitriles, characteristic IR bands are observed for the N-H group (around 3200 cm⁻¹), the cyano group (CN, ~2220 cm⁻¹), and carbonyl groups (CO, ~1650-1720 cm⁻¹). beilstein-journals.org These characteristic peaks are crucial for confirming the presence of key functional moieties within the molecular structure.

| Compound | Technique | Key Data/Observation | Reference |

|---|---|---|---|

| This compound | MS (Computed) | Exact Mass: 144.068748264 Da | nih.gov |

| 2-(1H-pyrrol-1-ylmethyl)pyridine | GC-MS | M+ Peak: 158 | nih.gov |

| 4-((5-bromopyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile | IR (KBr, cm⁻¹) | 3221 (N-H), 2222 (CN), 1708 (CO), 1654 (CO) | beilstein-journals.org |

| 4-((5-fluoropyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile | IR (KBr, cm⁻¹) | 3226 (N-H), 2218 (CN), 1718 (CO), 1654 (CO) | beilstein-journals.org |

X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction provides definitive proof of structure and offers detailed insights into the molecular geometry, conformation, and intermolecular interactions in the solid state. While the crystal structure for the parent this compound is not readily found, data for closely related compounds are available.

The crystal structure of 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole, a compound with the same molecular formula (C₉H₁₀N₂) but a different connectivity, has been determined. nih.govresearchgate.net This molecule crystallizes in the monoclinic space group P2₁/c. nih.gov A key structural feature is the relative orientation of the two pyrrole rings, which are twisted with respect to each other by a dihedral angle of 69.07(16)°. The methane bridge angle (C-C-C) is 115.1(2)°. In the crystal lattice, the molecules are connected into layers through N-H···π interactions. nih.govresearchgate.net

Studies on metal complexes incorporating pyridine-based ligands also provide valuable crystallographic information. For example, a 2-(pyridine-2-ylthio)pyridine-1-ium picrate salt crystallizes in the monoclinic P2₁/c space group, with its molecular packing dominated by intermolecular hydrogen bonds. eurjchem.com Such studies highlight the importance of non-covalent interactions in dictating the solid-state architecture of these compounds.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 6.048(3) | nih.gov |

| b (Å) | 7.312(4) | nih.gov |

| c (Å) | 9.024(5) | nih.gov |

| β (°) | 100.78(1) | nih.gov |

| Volume (ų) | 392.0(4) | nih.gov |

| Pyrrole-Pyrrole Dihedral Angle (°) | 69.07(16) | researchgate.net |

| Methane Angle C-C-C (°) | 115.1(2) | researchgate.net |

Biological and Medicinal Chemistry Research

Anticancer and Antiproliferative Activities

Derivatives of 2-(1H-pyrrol-1-yl)pyridine have shown notable potential in oncology research, primarily through their interaction with the microtubule network, a critical component of the cellular cytoskeleton and a key target for cancer chemotherapy.

The this compound moiety is a key structural feature in a class of compounds that function as microtubule-destabilizing agents. These compounds interfere with the dynamic process of microtubule polymerization and depolymerization, which is essential for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells. For instance, a novel series of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues, which incorporate a this compound ring as a linker, have been developed. These compounds are designed to maintain a specific conformation that is crucial for their potent pro-apoptotic and vascular disrupting activities.

The mechanism by which many this compound derivatives inhibit microtubule assembly is through their interaction with the colchicine-binding site on β-tubulin. mdpi.com This binding prevents the tubulin heterodimers from polymerizing into microtubules. mdpi.com The this compound ring in certain synthetic analogues serves to orient other parts of the molecule, such as trimethoxyphenyl and fluorinated phenyl rings, for optimal binding within this site. mdpi.com The affinity for the colchicine-binding site is a key determinant of the potent antiproliferative activity observed in these compounds. mdpi.comnih.gov Molecular docking studies of various pyrrole-based compounds have further elucidated the specific interactions within the colchicine-binding site that contribute to their tubulin-destabilizing effects.

While the primary anticancer mechanism for many this compound derivatives is the disruption of microtubule dynamics, research has also explored their potential as kinase inhibitors. For example, pyrrolopyridine-based compounds have been investigated as inhibitors of Met kinase, a receptor tyrosine kinase involved in tumor cell proliferation, survival, and metastasis. nih.gov Conformationally constrained analogues have demonstrated potent inhibition of Met kinase with IC50 values in the nanomolar range. nih.gov These compounds have also shown inhibitory activity against other kinases such as Flt-3 and VEGFR-2, indicating a broader impact on cellular signaling pathways that are critical for tumor growth and angiogenesis. nih.gov

The anticancer potential of this compound derivatives has been evaluated in a variety of cancer cell lines. Novel nicotinonitrile analogues incorporating the this compound ring have demonstrated potent antiproliferative activity, with IC50 values ranging from 30 nM to 310 nM across five different human cancer cell lines. mdpi.com One notable compound from this series, crolibulin (B1683790), which contains a this compound moiety, has shown a GI50 value of 2.5 nM in paclitaxel-resistant human tumor cell lines. mdpi.com Furthermore, pyrrolopyridine-based Met kinase inhibitors have exhibited potent antiproliferative activities against the Met-dependent GTL-16 gastric carcinoma cell line and have demonstrated significant in vivo antitumor activity in a human gastric carcinoma xenograft model in mice. nih.gov

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Cell Line | Measured Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Nicotinonitrile Analogue | Various (5 human cancer cell lines) | 30 nM - 310 nM | mdpi.com |

| Crolibulin Analogue | Paclitaxel-resistant human tumor | 2.5 nM | mdpi.com |

| Pyrrolopyridine-based | GTL-16 (gastric carcinoma) | Potent antiproliferative activity | nih.gov |

Antimicrobial and Antiviral Potentials

In addition to anticancer properties, the this compound scaffold has been explored for its antimicrobial capabilities, particularly against significant human pathogens.

A series of 2-(1H-pyrrol-1-yl)-5-substituted-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antitubercular activity. researchgate.netconnectjournals.comresearchgate.net These compounds have demonstrated moderate to good activity against Mycobacterium tuberculosis H37Rv in in vitro assays. researchgate.netconnectjournals.comresearchgate.net The specific substitutions on the oxadiazole ring influence the level of activity, indicating that the this compound core can be chemically modified to enhance its antibacterial potency. researchgate.netconnectjournals.comresearchgate.net The evaluation of these compounds was conducted using the microplate alamar blue assay (MABA) method to determine their minimum inhibitory concentration (MIC). researchgate.netconnectjournals.com

Table 2: Antitubercular Activity of 2-(1H-pyrrol-1-yl)-5-substituted-1,3,4-oxadiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Target Organism | Assay Method | Observed Activity | Reference |

|---|---|---|---|---|

| 2-(1H-pyrrol-1-yl)-5-substituted-1,3,4-oxadiazoles | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | Moderate to good | researchgate.netconnectjournals.comresearchgate.net |

Antifungal and Antiprotozoal Activities of Pyrrole-Containing Analogues

Pyrrole-containing compounds, particularly those integrated with a pyridine (B92270) moiety, have demonstrated notable efficacy against a range of fungal and protozoal pathogens. Research into 2-acylhydrazino-5-arylpyrrole derivatives revealed significant antifungal properties against various Candida species. Many of these compounds exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values in the range of 0.39-3.12 µg/mL, showing enhanced potency when compared to the standard antifungal drug fluconazole nih.gov.

Similarly, studies on pyrrolo[3,4-c]pyridine derivatives, such as certain Mannich bases, have shown that they can reduce the growth of Candida albicans in a statistically significant manner nih.gov. Fused pyrrole (B145914) systems, including pyrrolopyrimidines and triazines, have also been evaluated, with specific derivatives showing strong inhibitory effects against C. albicans as well as filamentous fungi like Aspergillus fumigatus and Fusarium oxysporum nih.gov. Another study highlighted a series of pyrrole derivatives connected with thiazole, where one compound, in particular, was found to be highly active against C. albicans researchgate.net.

In the realm of antiprotozoal agents, a series of novel pyridyl analogues of the drug pentamidine were synthesized and tested. These compounds showed in vitro activity against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani nih.gov. The effectiveness of these compounds was found to be dependent on the positioning of cationic groups on the pyridine rings nih.gov. One specific diamidine analogue proved to be more potent in vitro against all three protozoal strains compared to pentamidine. Furthermore, an oral prodrug of this promising compound demonstrated excellent antitrypanosomal efficacy in a mouse model of trypanosomiasis nih.gov.

Interactive Data Table: Antifungal Activity of Pyrrole Analogues

| Compound Class | Fungal Species | Activity Range (MIC) | Reference |

|---|---|---|---|

| 2-Acylhydrazino-5-arylpyrroles | Candida albicans & non-albicans | 0.39-3.12 µg/mL | nih.gov |

| Pyrrolo[3,4-c]pyridine Mannich bases | Candida albicans | Statistically significant growth reduction | nih.gov |

| Fused Pyrroles (Pyrimidines/Triazines) | C. albicans, A. fumigatus, F. oxysporum | High inhibitory effect | nih.gov |

| Pyrrole-Thiazole Derivatives | Candida albicans | High activity | researchgate.net |

Mechanistic Insights into Biological Action

Understanding the mechanism of action is crucial for the rational design of more effective therapeutic agents. Research into pyrrole-pyridine analogues has shed light on their interactions with various biological targets.

The biological activity of pyrrole derivatives is often attributed to their ability to interact with and inhibit crucial cellular enzymes. In fungi, a key target is the enzyme 14-α demethylase, which is involved in ergosterol biosynthesis. Molecular docking studies of pyrimido[4,5-b]quinolines have explored their binding to CYP51, the fungal lanosterol 14-α demethylase, suggesting this as a potential mechanism for their antifungal effects brieflands.com. Other research points to succinate dehydrogenase (SDH) as another possible fungal enzyme target mdpi.com.

In the context of antibacterial action, which can inform on broader antimicrobial mechanisms, pyrrolopyrimidine inhibitors have been found to target DNA gyrase (GyrB) and topoisomerase IV (ParE), enzymes essential for DNA replication tandfonline.com. Furthermore, molecular docking studies of pyrrolo[3,2-c]pyridine Mannich bases have identified potential interactions with glutamate racemase (MurI) and glutamine synthetase, enzymes critical for bacterial cell wall synthesis and metabolism nih.gov. Some antifungal phenylpropanoid derivatives are believed to function by restricting drug efflux through the inhibition of ATP-binding cassette (ABC) transporters, a mechanism that can overcome fungal drug resistance nii.ac.jp.

Beyond antimicrobial applications, pyrrole-based structures are known to target a variety of kinases, which are pivotal in cellular signaling and proliferation. Specific pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase nih.gov. Other related compounds have demonstrated selective inhibition of kinases such as FGFR4, Tie2/Tek, and TrkA nih.gov.

The biological potency of pyrrole-pyridine analogues is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies help to identify the key chemical features responsible for their therapeutic effects, guiding the design of more effective ligands.

For antifungal 2-acylhydrazino-5-arylpyrrole derivatives, the nature and position of substituents on the aryl ring significantly influence their activity nih.gov. Similarly, in a series of 1-aryl-2-(azol-1-yl)ethane derivatives, it was found that compounds with longer alkyl chains adjacent to the azole ring and those with a chloro substituent on the benzene ring exhibited the highest antifungal activity researchgate.net. Studies on other antifungal compounds have shown that electron-withdrawing groups like fluorine, chlorine, bromine, trifluoromethyl, and nitro groups, particularly at the meta- and para-positions of an attached phenyl ring, have a favorable impact on biological activity mdpi.com. The specific placement of cationic moieties on the pyridine rings of pentamidine analogues was also found to be critical for their antiprotozoal properties nih.gov.

These SAR insights are fundamental for ligand design, allowing medicinal chemists to strategically modify scaffolds to enhance potency and selectivity for their intended biological targets rsc.org.

Computational methods such as molecular docking and in silico analysis are invaluable tools for predicting how a ligand might interact with its molecular target at an atomic level. These techniques provide insights that guide the synthesis and prioritization of compounds for biological testing.

Molecular docking studies performed on new pyrrolo[3,2-c]pyridine Mannich bases helped to explain their observed in vitro antimycobacterial activity by modeling their interactions with the active sites of glutamate racemase (MurI) and Mtb glutamine synthetase nih.gov. For a series of pyrimidine and pyridine derivatives, docking simulations were used to evaluate their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tandfonline.com. Another study used docking to investigate the binding mode of pyrimido[4,5-b]quinoline derivatives to the active site of the fungal enzyme CYP51, providing a molecular basis for their antifungal activity brieflands.com.

These in silico analyses typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the target's active site mdpi.com. Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds, helping to assess their drug-likeness early in the development process nih.goviajpr.com.

Development of Therapeutically Relevant Analogues

The insights gained from biological testing and mechanistic studies fuel the ongoing development of new and improved analogues with therapeutic potential.

The design and synthesis of novel bioactive derivatives are central to drug discovery. eurekaselect.commdpi.comnih.gov Researchers employ various strategies, including molecular hybridization and scaffold hopping, to create new chemical entities with enhanced activity and favorable pharmacological profiles nih.govnih.gov. For example, fragments of the marketed kinase inhibitor Pexidartinib were merged with a pyrrolo[2,3-d]pyrimidine nucleus to develop new, potent inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R) mdpi.com.

A wide array of synthetic methodologies are used to construct these complex molecules. The synthesis of certain pyrrole derivatives has been achieved through the Huisgen [3+2] cycloaddition reaction of benzimidazole salts with alkynes mdpi.com. Mannich bases of pyrrolo[3,2-c]pyridine have been prepared in good yields via a one-pot, three-component condensation reaction nih.gov. More complex structures, such as those developed as CSF1R inhibitors, have been assembled using advanced synthetic techniques like the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions mdpi.com. These synthetic efforts are crucial for generating diverse libraries of compounds for biological evaluation and advancing the development of new drugs. nih.govresearchgate.netresearchgate.net

Applications in Materials Science and Organic Electronics

Development of Organic Materials

The versatility of the 2-(1H-pyrrol-1-yl)pyridine scaffold allows for its incorporation into a range of organic materials, particularly those requiring specific photophysical or electrochemical responses. Its derivatives are being actively researched for use in advanced electronic and optoelectronic devices.

The this compound moiety is a key component in the design of luminescent materials due to the electronic interplay between the pyrrole (B145914) and pyridine (B92270) rings. This structure is integral to chromophores designed for organic light-emitting diodes (OLEDs). In many designs, the pyrrole unit acts as an electron donor, while the pyridine or another attached moiety functions as an electron acceptor, creating a donor-π-acceptor (D-π-A) system. This architecture is crucial for achieving efficient electroluminescence.

Research into related heterocyclic chalcone (B49325) derivatives incorporating a pyrrolyl group has shown their potential as luminescent materials. These systems exhibit absorption maxima related to an intramolecular charge transfer (ICT) chromophoric system. For instance, chalcone dyes based on a 6-carbonyl-pyrrolythieno[2,3-d]pyrimidinyl acceptor show significant shifts in their absorption spectra based on the electron-donating strength of substituents, which is a key characteristic for tuning the color of emitted light in OLEDs. acs.org The fluorescence quantum yields for some chromophores containing pyrrole fragments have been found to be in the range of 60–80%, indicating their high efficiency in light emission. acs.orgrsc.org

The table below summarizes the photophysical properties of some relevant derivative structures, illustrating the impact of molecular design on luminescent characteristics.

| Compound Type | Max. Absorption (λ_max, nm) | Key Feature | Application Relevance |

| 3-aryl-1-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl]... | 412 - 488 acs.org | Bathochromic shift with electron-donating substituents. acs.org | Tunable emitters |

| 2-(1H-pyrrol-1-yl)pyrimidines with carbazole (B46965) donor | ~350 and ~540 acs.org | Exhibits both π–π* transitions and a lower-intensity band corresponding to effective intramolecular charge transfer. acs.org | ICT-based emitters |

| 1-(5-arylthiophen-2-yl)ethanones | Not specified | Fluorescence quantum yields in the range of 60–80%. acs.orgrsc.org | High-efficiency OLEDs |